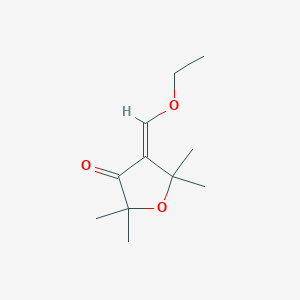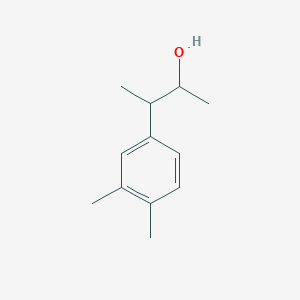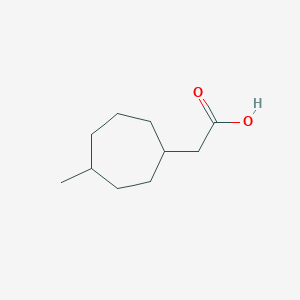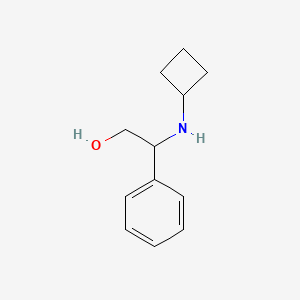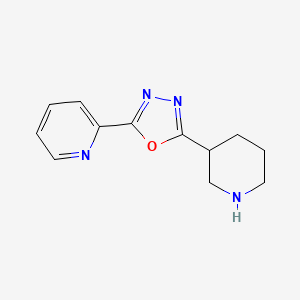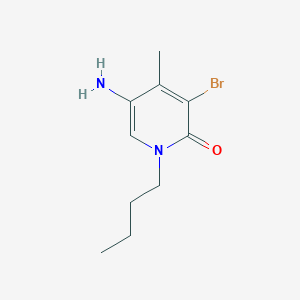![molecular formula C11H21NO B13069065 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3,4-dimethylcyclohexyl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine typically involves the reaction of 3,4-dimethylcyclohexanol with azetidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage between the cyclohexyl group and the azetidine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The cyclohexyl group contributes to the compound’s hydrophobicity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3,4-Dimethylcyclohexyl)oxy]pyrrolidine
- 3-[(3,4-Dimethylcyclohexyl)oxy]piperidine
- 3-[(3,4-Dimethylcyclohexyl)oxy]morpholine
Uniqueness
Compared to similar compounds, 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties. The ring strain in azetidine makes it more reactive in certain chemical reactions, providing opportunities for unique transformations and applications.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-(3,4-dimethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3 |
Clave InChI |
PNDQZMNHVBJWGT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


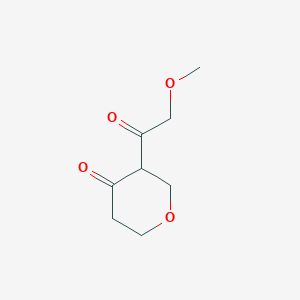
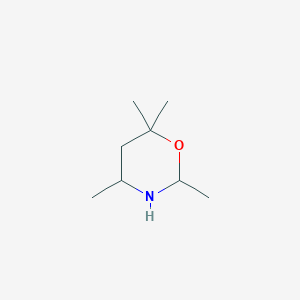
![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)

![(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13069010.png)
![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
